role of (d-Ala2,d-leu5)-enkephalin acetate in artificial hibernation induction
role of (d-Ala2,d-leu5)-enkephalin acetate in artificial hibernation induction
The Role of DADLE in Artificial Hibernation Induction: Mechanisms, Protocols, and Therapeutic Horizons
Executive Summary
The pursuit of artificial hibernation—a controlled, reversible state of suspended animation—holds profound implications for organ preservation, severe trauma management, and deep-space travel. At the forefront of this research is (d-Ala2, d-leu5)-enkephalin acetate (DADLE) , a synthetic delta-opioid receptor (DOR) agonist. Endogenous enkephalins are rapidly degraded by peptidases; however, the substitution of D-alanine at position 2 and D-leucine at position 5 confers high resistance to enzymatic degradation. This stability allows DADLE to mimic the natural Hibernation Induction Trigger (HIT) found in the blood of hibernating mammals, inducing profound hypometabolism, neuroprotection, and extended organ viability in non-hibernating species[1],[2].
This technical guide synthesizes the molecular pharmacodynamics of DADLE, details self-validating experimental protocols, and provides a translational framework for its application in biomedical research.
Molecular Pharmacodynamics: The DOR Axis
The induction of a hibernation-like state is not merely a passive lowering of body temperature, but an active, receptor-mediated suppression of cellular energy demand. DADLE acts as a prototypical, highly selective δ-opioid receptor (DOR) agonist.
Upon binding to DOR, DADLE triggers a cascade of intracellular events that shift the cell from a highly active metabolic state to a protective, quiescent state:
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Transcriptional Suppression: DADLE significantly reduces the nucleoplasmic transport of RNA, effectively acting as a depressor of cellular function and lowering the baseline energy expenditure of the cell[3].
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Anti-Apoptotic Signaling: In conditions of ischemia or serum deprivation, DADLE prevents cell death by activating the PI3K/AKT survival pathway and the AMPK-autophagy axis, which clears damaged organelles,[2].
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Kinase Inhibition: DADLE provides robust protection against ischemia/reperfusion (I/R) injury by inhibiting the MKK7-JNK (c-Jun N-terminal kinase) apoptotic cascade[4] and the Wnt/β-Catenin pathway[5].
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Neurotrophic Factor Release: At picomolar concentrations, DADLE upregulates transcription factors c-Jun and c-Fos, leading to a significant increase in Nerve Growth Factor (NGF), promoting neuronal survival[6].
Diagram 1: DADLE-DOR signaling cascade illustrating the divergence into survival and hypometabolic pathways.
Quantitative Impact on Physiology and Preservation
The efficacy of DADLE is most evident when comparing standard normothermic or static cold storage (SCS) conditions against DADLE-induced states. By pre-conditioning tissues, DADLE extends the golden window of viability for explanted organs[7].
Table 1: Comparative Metrics of DADLE Efficacy
| Physiological / Experimental Metric | Control (Normothermia / Standard SCS) | DADLE-Treated | Primary Mechanistic Driver |
| Whole-Body Oxygen Consumption | 100% (Baseline) | Reduced by >50% | Transcriptional suppression / RNA transport block[3] |
| Heart Rate (Rodent Model) | ~300-400 bpm | 3-10 bpm | Autonomic nervous system inhibition[8] |
| Organ Preservation Time (Liver/Lung) | < 12-24 hours | Up to 46 hours | PI3K/AKT activation, reduced lipid peroxidation,[7] |
| Neuronal Viability (Ischemia Model) | High apoptosis rate | > 2-fold increase | AMPK-autophagy axis, MKK7-JNK inhibition[2],[4] |
| Myocardial Infarct Size (I/R Injury) | Extensive necrosis | Significantly reduced | Wnt/β-Catenin pathway inhibition[5] |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, protocols utilizing DADLE must incorporate self-validating steps. The following workflows detail the induction of hypometabolism and ex vivo organ preservation.
Protocol A: In Vivo Induction of Hypometabolism (Rodent Model)
Causality Note: Systemic administration of DADLE requires continuous infusion rather than a bolus injection to maintain DOR saturation without triggering acute respiratory failure.
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Subject Preparation: Acclimate summer-active ground squirrels or Sprague-Dawley rats to a controlled ambient temperature (22°C). Baseline metabolic stability is required to accurately measure DADLE-induced deviations.
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Catheterization: Surgically implant a micro-osmotic pump or intravenous catheter into the jugular vein under isoflurane anesthesia.
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DADLE Administration: Infuse DADLE at a controlled rate (e.g., 1.50 mg/kg/day) dissolved in sterile saline[1].
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Monitoring & Self-Validation: Continuously monitor core body temperature (CBT), electrocardiogram (ECG), and oxygen consumption via respirometry.
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Validation Check: A successful induction is validated internally by a drop in CBT approaching ambient temperature, accompanied by a >50% reduction in oxygen consumption and locomotion within 90 minutes of infusion onset[3].
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Protocol B: Ex Vivo Multi-Organ Preservation for Transplantation
Causality Note: Standard static cold storage slows metabolism but fails to halt ATP depletion. Introducing DADLE acts as a pharmacological pre-conditioner, actively suppressing cellular energy demand prior to ischemic onset.
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Pre-conditioning: Administer DADLE intravenously to the donor model 30 minutes prior to organ harvest. This primes the DOR/PI3K/AKT survival pathways before the ischemic insult occurs[2].
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In Situ Perfusion: Flush the target organs (heart, lungs, liver, kidneys) in situ with a cold (4°C) preservation solution (e.g., University of Wisconsin solution) supplemented with 1-10 µM DADLE. This clears the blood to prevent microvascular thrombosis while delivering the cytoprotective agent directly to the tissue parenchyma.
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Organ Harvesting & Storage: Excise the organs en bloc or individually and submerge them in the DADLE-supplemented preservation solution at 4°C[7].
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Viability Evaluation & Self-Validation: Post-storage, reperfuse the organ on a Langendorff system (for hearts) or equivalent isolated perfusion setup.
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Validation Check: Collect the effluent to measure Lactate Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB). Low levels of these biomarkers[5], coupled with positive 2,3,5-Triphenyltetrazolium chloride (TTC) staining (where viable tissue appears deep red and necrotic tissue appears pale), validate the preservation efficacy.
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Diagram 2: Step-by-step workflow for DADLE-mediated ex vivo organ preservation and validation.
Translational Outlook
The leap from rodent models to human clinical applications hinges on optimizing DOR targeting without triggering off-target opioid toxicity. DADLE's ability to prevent and reverse dopaminergic terminal damage induced by neurotoxins (like methamphetamine) by attenuating p53 and c-fos mRNA expression demonstrates its profound neuroprotective capabilities[7]. Furthermore, its application in human umbilical cord-blood derived mesenchymal stem cells (MSCs) prior to transplantation has been shown to increase MSC survival and anti-inflammatory potential[2]. As drug development professionals look toward the future, synthesizing non-peptide DOR agonists that mimic DADLE's specific binding profile will be the critical next step in realizing human suspended animation for trauma and transplant medicine.
References
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Oeltgen, P. R., et al. "Delta opioid receptor ligand selectively induced hibernation in summer-active ground squirrels." PubMed (nih.gov). URL: [Link]
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Letchuman, V., et al. "Picomolar concentrations of hibernation induction delta opioid peptide[D-Ala2,D-Leu5]enkephalin increase the nerve growth factor in NG-108 cells." PubMed (nih.gov). URL: [Link]
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Vecchio, L., et al. "DADLE: A Cue to Human 'Hibernation'." ResearchGate. URL: [Link]
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Wang, Y., et al. "[D-Ala2, D-Leu5]-enkephalin (DADLE) provides protection against myocardial ischemia reperfusion injury by inhibiting Wnt/β-Catenin pathway." Springer Medizin. URL: [Link]
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Borlongan, C. V., et al. "Delta opioid peptide (D-Ala 2, D-Leu 5) enkephalin: linking hibernation and neuroprotection." PubMed (nih.gov). URL: [Link]
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Sandal, S., et al. "Chronic continuous perfusion of the hibernation triggering opioid DADLE did not cause any major physiological alterations in rat." TÜBİTAK Academic Journals. URL: [Link]
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Melvin, J. M., et al. "Molecular strategies used by hibernators: Potential therapeutic directions for ischemia reperfusion injury and preservation of human donor organs." PMC (nih.gov). URL: [Link]
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Ting, J., et al. "Hibernation induction in non-hibernating species." Bioscience Horizons - Oxford Academic. URL: [Link]
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